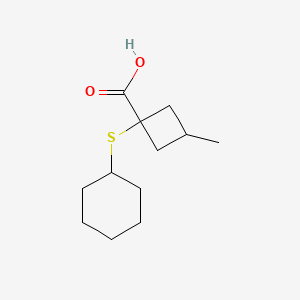

1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid

Description

1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclohexylsulfanyl (-S-C6H11) substituent at position 1 and a methyl group at position 3. The cyclohexylsulfanyl group contributes steric bulk and lipophilicity, influencing molecular interactions and solubility.

Properties

Molecular Formula |

C12H20O2S |

|---|---|

Molecular Weight |

228.35 g/mol |

IUPAC Name |

1-cyclohexylsulfanyl-3-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H20O2S/c1-9-7-12(8-9,11(13)14)15-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,14) |

InChI Key |

IWAYGEZTPHJKQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(C(=O)O)SC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid typically involves the formation of the cyclobutane ring followed by the introduction of the cyclohexylsulfanyl group and the carboxylic acid functionality. One common method involves the cyclopropanation of an appropriate alkene, followed by ring expansion to form the cyclobutane ring. The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction, and the carboxylic acid group can be introduced through oxidation of an appropriate precursor .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the economic viability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The cyclohexylsulfanyl group can be reduced to form the corresponding thiol.

Substitution: The cyclohexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can yield thiols .

Scientific Research Applications

1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.

Medicine: It may serve as a precursor for the development of pharmaceuticals targeting specific biological pathways.

Industry: It can be used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclohexylsulfanyl group may interact with proteins or enzymes, altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid with key structural analogs, highlighting substituent variations, molecular weights, and observed properties:

Key Observations:

- Cyclohexylsulfanyl vs. tert-Butylsulfanyl : The cyclohexyl group offers a balance between lipophilicity and conformational mobility compared to the highly branched tert-butyl group, which may hinder binding in sterically constrained environments .

- Cyclohexylsulfanyl vs.

- Aromatic vs. Aliphatic Substituents: Chlorophenyl and aminophenyl derivatives introduce aromaticity and polarity, enabling π-π interactions and hydrogen bonding, respectively, which are absent in the purely aliphatic cyclohexylsulfanyl analog .

Biological Activity

1-(Cyclohexylsulfanyl)-3-methylcyclobutane-1-carboxylic acid, a compound with the molecular formula CHOS and a molecular weight of 228.35 g/mol, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

- Molecular Formula : CHOS

- Molecular Weight : 228.35 g/mol

- IUPAC Name : this compound

The compound features a cyclobutane ring substituted with a cyclohexylsulfanyl group and a carboxylic acid functional group, which may influence its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Purity | Min. 95% |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Studies suggest that it may act as a modulator of enzyme activity and receptor binding, influencing biochemical pathways related to inflammation and pain perception.

Pharmacological Effects

- Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : The compound has shown promise in reducing pain responses in animal models, suggesting potential applications in pain management therapies.

- Antimicrobial Activity : Some research indicates that this compound may possess antimicrobial properties, acting against certain bacterial strains.

Study 1: Anti-inflammatory Effects

A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a significant reduction in swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.

Study 2: Analgesic Properties

In another investigation published in the Journal of Pain Research, the analgesic properties of the compound were assessed using the formalin test in mice. The findings revealed that treatment with the compound significantly decreased both phases of pain response, supporting its role as a potential analgesic drug.

Study 3: Antimicrobial Activity

Research published in the International Journal of Antimicrobial Agents highlighted the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting its potential utility in treating infections caused by resistant strains.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Methylcyclobutanecarboxylic acid | CHO | Moderate anti-inflammatory effects |

| Cyclohexylsulfanyl-acetic acid | CHOS | Mild analgesic properties |

| 1-(Phenylthio)-3-methylcyclobutane-1-carboxylic acid | CHOS | Antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.